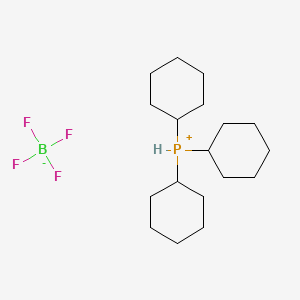

Tricyclohexylphosphonium tetrafluoroborate

描述

Tricyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula (C6H11)3P · HBF4. It is a white crystalline powder that is soluble in water and has a melting point of 164°C . This compound is known for its stability and is commonly used as a phosphine ligand in various chemical reactions, particularly in cross-coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions

Tricyclohexylphosphonium tetrafluoroborate can be synthesized by reacting tricyclohexylphosphine with tetrafluoroboric acid. The reaction typically involves the following steps:

Preparation of Tricyclohexylphosphine: Tricyclohexylphosphine is prepared by reacting cyclohexylmagnesium bromide with phosphorus trichloride.

Formation of this compound: Tricyclohexylphosphine is then reacted with tetrafluoroboric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .

化学反应分析

Types of Reactions

Tricyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.

Dehydrogenative Coupling: It is used with ruthenium catalysts to facilitate the dehydrogenative coupling of alcohols and amines to form amide bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents in this reaction.

Stille Coupling: Tin reagents and palladium catalysts are used.

Sonogashira Coupling: Copper and palladium catalysts are used along with terminal alkynes.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amides, and other complex organic molecules .

科学研究应用

Catalysis

Tricyclohexylphosphonium tetrafluoroborate is extensively used as a ligand in various catalytic reactions, enhancing the efficiency of organic syntheses.

- Cross-Coupling Reactions : It plays a significant role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, improving yields when used with less activated substrates .

- Microwave-Assisted Synthesis : The compound has shown effectiveness in microwave-assisted direct arylation, facilitating the synthesis of complex organic molecules with high yields and reduced reaction times .

Organometallic Chemistry

In organometallic chemistry, this compound stabilizes metal complexes, which are crucial for developing new materials and catalysts.

- Stabilizing Agent : It is used to stabilize palladium complexes that are pivotal in various synthetic pathways, including the formation of C–C bonds through arylation processes .

Pharmaceutical Development

The compound has applications in the pharmaceutical industry for synthesizing drug intermediates.

- Drug Synthesis : It aids in the development of pharmaceutical compounds by facilitating precise chemical transformations necessary for creating active pharmaceutical ingredients (APIs) .

Material Science

This compound contributes to advancements in material science.

- Polymer Development : Its unique properties allow for the synthesis of advanced materials such as conductive polymers and coatings, which are essential in electronics and automotive applications .

- Template and Doping Agent : The compound is utilized as a template and doping agent to enhance the conductivity of poly(3,4-ethylenedioxythiophene) films .

Case Study 1: Microwave-Assisted Direct Arylation

A study demonstrated that using this compound as a ligand in a microwave-assisted direct arylation reaction resulted in high yields of cyclized products. The effectiveness was attributed to its ability to stabilize palladium catalysts under microwave conditions, leading to efficient C–H activation .

Case Study 2: Palladium-Catalyzed Cross-Coupling

Research indicated that this compound significantly improved the yields of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving MIDA boronates and alkenyl tosylates. The study highlighted that varying the ligand concentration could optimize product yields further .

Comparative Data Table

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Catalysis | Cross-coupling reactions | Enhanced yields and efficiency |

| Organometallic Chemistry | Stabilization of metal complexes | Improved reaction pathways |

| Pharmaceutical Development | Synthesis of drug intermediates | Precise chemical transformations |

| Material Science | Conductive polymer synthesis | Advanced materials for electronics |

作用机制

The mechanism of action of tricyclohexylphosphonium tetrafluoroborate involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates and enhancing the overall reaction rate and selectivity. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .

相似化合物的比较

Similar Compounds

Triphenylphosphine: Another commonly used phosphine ligand with similar applications in cross-coupling reactions.

Tri-tert-butylphosphonium tetrafluoroborate: A similar compound with different steric and electronic properties.

Uniqueness

Tricyclohexylphosphonium tetrafluoroborate is unique due to its stability and effectiveness as a ligand in various catalytic reactions. Its bulky cyclohexyl groups provide steric hindrance, which can enhance the selectivity of certain reactions compared to other phosphine ligands .

生物活性

Tricyclohexylphosphonium tetrafluoroborate (TCyPBF4) is a phosphonium salt that has gained attention in organic synthesis and catalysis. This article explores its biological activity, applications, and research findings, providing a comprehensive overview.

- Molecular Formula : CHBFP

- Molar Mass : 368.24 g/mol

- CAS Number : 58656-04-5

- Appearance : White to almost white powder

- Melting Point : 164°C to 172°C

- Solubility : Soluble in water; slightly soluble in dichloromethane and methanol

Applications in Organic Synthesis

TCyPBF4 is primarily used as a ligand in various coupling reactions, including:

- Buchwald-Hartwig Coupling

- Suzuki Coupling

- Other Transition Metal Complex Catalysis

These applications leverage its ability to stabilize metal catalysts and facilitate the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, it has been tested against various bacterial strains, showing efficacy in inhibiting growth. The mode of action is believed to involve disruption of microbial cell membranes, although specific mechanisms are still under investigation.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of TCyPBF4 on human cell lines. In vitro studies have shown that at certain concentrations, TCyPBF4 can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Case Study: Synthesis of C-Homoaporphines

A notable study involved the use of TCyPBF4 as a ligand in microwave-assisted direct arylation reactions to synthesize C-homoaporphines. The results demonstrated high conversion rates and selectivity, indicating that TCyPBF4 effectively suppresses side reactions such as debromination, which can complicate synthetic pathways .

Table of Biological Activity

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Synthesis Efficiency | High conversion rates in arylation |

Safety and Handling

While TCyPBF4 has significant potential in research and industry, it is important to note its safety profile:

- Risk Codes : Irritating to eyes, respiratory system, and skin.

- Safety Precautions : Avoid inhalation and contact with skin and eyes; use appropriate personal protective equipment.

常见问题

Q. Basic: What are the optimal methods for synthesizing and characterizing TCyP·BF₄?

TCyP·BF₄ is typically synthesized via protonation of tricyclohexylphosphine (PCy₃) with tetrafluoroboric acid (HBF₄) in an inert solvent like dichloromethane or toluene. Key steps include:

- Synthesis : Under nitrogen, PCy₃ is treated with HBF₄ in a 1:1 molar ratio, followed by solvent evaporation to yield a white crystalline solid .

- Characterization :

Q. Basic: What safety protocols are critical when handling TCyP·BF₄?

- Storage : Seal in dry, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to irritation risks .

- Waste Disposal : Neutralize with aqueous bicarbonate and dispose via licensed hazardous waste facilities .

Q. Basic: How does TCyP·BF₄ function in palladium-catalyzed cross-couplings?

TCyP·BF₄ acts as a bulky, electron-rich ligand precursor , stabilizing Pd(0) intermediates and accelerating oxidative addition steps. For example:

- Arylation Reactions : In Pd-catalyzed arylations of nitro(pentafluorosulfanyl)benzenes, TCyP·BF₄ (7.5 mol%) with (allylPdCl)₂ enables C–S bond formation at 130°C, achieving 79% yield .

- Advantage : Its air stability simplifies handling compared to pyrophoric PCy₃ .

Q. Advanced: How does ligand design influence TCyP·BF₄’s efficacy in dual catalytic systems?

In Pd-catalyzed undirected C–H arylation, TCyP·BF₄ synergizes with [2,2′-bipyridin]-6(1H)-one to enable milder reaction conditions (80°C vs. traditional 120°C). Key factors:

- Steric Bulk : The cyclohexyl groups prevent Pd agglomeration.

- Electron Donation : Enhances Pd’s electrophilicity for C–H activation.

- Comparison : TCyP·BF₄ outperforms PPh₃ (low yield) and PtBu₃ (inactive due to Pd-P bond formation) .

Q. Advanced: How does TCyP·BF₄ control regioselectivity in hydrostannation reactions?

In Pd-catalyzed hydrostannation of 1-alkynes, TCyP·BF₄ directs anti-Markovnikov addition of Bu₃SnH. The mechanism involves:

- Ligand-Controlled Pathway : Pd-TCyP·BF₄ favors linear vinylstannane formation (87% yield) via steric steering of the alkyne substrate .

- Kinetic vs. Thermodynamic Control : Bulkier ligands disfavor branched intermediates .

Q. Advanced: How can researchers resolve contradictions in reaction yields using TCyP·BF₄?

Discrepancies in yields (e.g., 70–90% in similar protocols) often arise from:

- Ligand Ratios : Excess TCyP·BF₄ (>10 mol%) can inhibit catalysis by oversaturating Pd centers .

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may deactivate Pd at high temps .

- Base Selection : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics due to cation size and basicity .

Q. Advanced: What role does TCyP·BF₄ play in phase-transfer catalysis (PTC)?

TCyP·BF₄’s lipophilic phosphonium cation facilitates anion shuttling in biphasic systems. For example:

属性

IUPAC Name |

tricyclohexylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSMMEUXKHJYKH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470991 | |

| Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58656-04-5 | |

| Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexylphosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。